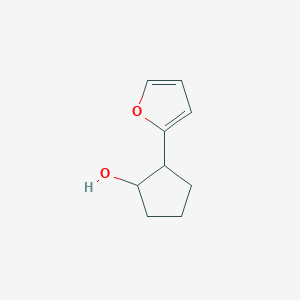

2-(Furan-2-YL)cyclopentan-1-OL

Description

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(furan-2-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H12O2/c10-8-4-1-3-7(8)9-5-2-6-11-9/h2,5-8,10H,1,3-4H2 |

InChI Key |

PMUQHXPULYBPSS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-YL)cyclopentan-1-OL can be achieved through several methods. One common approach involves the reaction of furan with cyclopentanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Furan-2-YL)cyclopentan-1-OL often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-YL)cyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

2-(Furan-2-YL)cyclopentan-1-OL has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Furan-2-YL)cyclopentan-1-OL involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and molecular differences between 2-(Furan-2-YL)cyclopentan-1-OL and analogous cyclopentanol derivatives:

Implications of Structural Variations

Aromatic vs. In contrast, the pentyl chain in 2-(Pentan-3-YL)cyclopentan-1-OL increases lipophilicity, favoring membrane permeability . The imidazole ring in 2-(1H-Imidazol-1-YL)cyclopentan-1-OL introduces basicity and hydrogen-bonding sites, which may improve solubility in polar solvents compared to the furan analogue .

Hydroxyl Group Positioning :

- The branched diol in 1-(2-Hydroxypropan-2-YL)cyclopentan-1-OL provides two hydroxyl groups, significantly boosting hydrogen-bonding capacity and aqueous solubility relative to the single hydroxyl in 2-(Furan-2-YL)cyclopentan-1-OL .

This suggests that the furan moiety may contribute to bioactivity through interactions with fungal or cellular targets.

Biological Activity

2-(Furan-2-YL)cyclopentan-1-OL is an organic compound characterized by a unique structural arrangement that combines a furan ring with a cyclopentanol moiety. This compound has garnered attention in recent years due to its potential biological activities, which may have implications in pharmaceuticals and medicinal chemistry. Understanding the biological activity of this compound requires a comprehensive review of its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of 2-(Furan-2-YL)cyclopentan-1-OL features a hydroxyl group attached to a cyclopentane ring, which is further substituted by a furan group. This specific arrangement contributes to its reactivity and biological properties. The furan ring is known for its involvement in various chemical transformations, enhancing the compound's potential for diverse biological interactions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to 2-(Furan-2-YL)cyclopentan-1-OL exhibit significant anticancer properties. For instance, research on tetraheterocyclic compounds has shown promising results against breast cancer cell lines, suggesting that similar compounds may also have therapeutic potential against various cancers .

Case Study:

In a study evaluating the antiproliferative effects of several compounds on breast cancer cell lines (MCF-7 and MDA-MB-468), certain derivatives exhibited notable cytotoxicity. The mechanisms involved included binding to topoisomerase I, which is critical for DNA replication and repair processes .

Interaction with Biological Targets

Preliminary research suggests that 2-(Furan-2-YL)cyclopentan-1-OL may interact with specific enzymes or receptors involved in metabolic pathways. These interactions could lead to alterations in cellular processes, potentially influencing therapeutic outcomes. Molecular docking studies are essential for mapping these interactions comprehensively, as they provide insights into the binding affinities and orientations of the compound with target proteins.

The exact mechanisms through which 2-(Furan-2-YL)cyclopentan-1-OL exerts its biological effects remain partially understood. However, it is hypothesized that the hydroxyl group may play a crucial role in mediating interactions with biological macromolecules, such as proteins and nucleic acids. This could lead to modulation of enzymatic activities or disruption of cellular signaling pathways.

Comparative Analysis

To understand the uniqueness of 2-(Furan-2-YL)cyclopentan-1-OL, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Furan-2-YL)methylcyclobutanol | Cyclobutane | Smaller ring size leads to different reactivity |

| 1-(Furan-2-YL)methylcyclohexanol | Cyclohexane | Larger ring provides different steric hindrance |

| 5-Methylfuran | Furan | Lacks cyclopentanol structure; simpler reactivity |

The distinct combination of functional groups in 2-(Furan-2-YL)cyclopentan-1-OL enhances its biological activity compared to these similar compounds.

Future Research Directions

Further studies are necessary to elucidate the specific biological targets and mechanisms of action for 2-(Furan-2-YL)cyclopentan-1-OL. Techniques such as high-throughput screening, in vitro assays, and advanced computational modeling will be crucial in identifying its therapeutic potential and optimizing its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Furan-2-YL)cyclopentan-1-OL, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves hydroboration-oxidation of 2-(cyclopent-1-en-1-yl)furan. For the racemic (±)-trans-isomer, BH₃·Me₂S is used at 0°C, followed by oxidation with H₂O₂/NaOH, yielding 63% . For the enantiomerically pure (1R,2R)-isomer, (+)-IpcBH₂ (a chiral borane reagent) is employed at -25°C, achieving 92% yield . Key factors include temperature control, reagent stoichiometry, and slow addition of oxidizing agents.

Q. What spectroscopic techniques are recommended for characterizing 2-(Furan-2-YL)cyclopentan-1-OL, and how do key spectral features confirm its structure?

- Methodological Answer :

- ¹³C NMR (75 MHz, CDCl₃): Distinct peaks for the cyclopentanol ring (e.g., C1 at ~75 ppm) and furan carbons (C2' and C5' at ~110-150 ppm) confirm stereochemistry and substituent positions .

- IR Spectroscopy : O-H stretch (~3200-3400 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₉H₁₂O₂).

Q. What are the critical steps in purifying 2-(Furan-2-YL)cyclopentan-1-OL, and how does solvent choice affect crystallization efficiency?

- Methodological Answer : Post-synthesis, liquid-liquid extraction (e.g., water/ether) removes polar byproducts. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. For crystallization, mixed solvents (e.g., ethanol/water) enhance purity by exploiting solubility differences. Slow cooling rates improve crystal formation .

Advanced Research Questions

Q. How does the stereochemistry of 2-(Furan-2-YL)cyclopentan-1-OL influence its biological activity, and what methods are used to determine enantiomeric purity?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomers using hexane/isopropanol mobile phases. Optical rotation ([α]ᴅ) and circular dichroism (CD) spectroscopy further validate enantiomeric excess (e.g., >98% for (1R,2R)-isomer) .

Q. What computational approaches are suitable for predicting the interaction of 2-(Furan-2-YL)cyclopentan-1-OL with biological targets, and how can docking studies be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes. Focus on hydrogen bonding (cyclopentanol OH group) and π-π stacking (furan ring) .

- Validation : Compare docking scores with in vitro enzyme inhibition assays (e.g., COX-2 activity via fluorometric kits) and structure-activity relationship (SAR) studies.

Q. How can contradictory data in the literature regarding the compound's reactivity be resolved through experimental design?

- Methodological Answer :

- Controlled Replication : Reproduce conflicting studies using standardized protocols (e.g., identical reagents, temperatures, and purification methods) .

- Advanced Characterization : Employ X-ray crystallography to resolve stereochemical ambiguities or kinetic studies (e.g., Arrhenius plots) to clarify reaction pathways.

Q. What role do substituents on the furan ring play in modulating the compound's physicochemical properties, and how can this be systematically investigated?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups to the furan ring. Measure changes in logP (lipophilicity) via shake-flask experiments and pKa via potentiometric titration.

- Systematic Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent properties (Hammett σ values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.